Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 7-oxo-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-14-9(13)8-10(6-11-8)4-2-7(12)3-5-10/h8,11H,2-6H2,1H3 |
InChI Key |
MWXWLBHHXNTZSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCC(=O)CC2)CN1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Two-Step Synthesis via Cyclization and Reduction (Patent CN112321599A)
A prominent and well-documented method for synthesizing 7-oxo-2-azaspiro[3.5]nonane, which is the core structure of methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate, involves a two-step process:
Step 1: Cyclization Reaction
- Reactants: Compound 1 (bis(2-chloroethyl) ether, bis(2-bromoethyl) ether, or bis(2-iodoethyl) ether) and Compound 2 (cyanoacetaldehyde diethyl acetal).
- Solvent: N,N-dimethylformamide (DMF).
- Catalysts: Phase transfer catalyst such as tetrabutylammonium bromide, chloride, or hydrogen sulfate; and iodo metal salts like potassium iodide or sodium iodide.
- Acid-binding agent: Anhydrous potassium carbonate, sodium carbonate, or sodium bicarbonate to absorb acid and prevent alkyl halide formation.
- Conditions: Reaction temperature between 70–100 °C, reaction time 10–24 hours.
- Outcome: Formation of intermediate Compound 3.
Step 2: Reduction and Cyclization
- Reactants: Crude Compound 3.
- Reducing Agent: Lithium aluminum hydride (LiAlH4).
- Solvent: Tetrahydrofuran (THF).
- Conditions: Temperature lowered to -10 °C; LiAlH4 added in portions over one hour; stirred for 4–8 hours.
- Work-up: Sequential addition of purified water and sodium hydroxide solution, filtration, concentration, and purification via neutral alumina column.
- Yield: Total yield ranges from 56.3% to 82.6%.
This method effectively addresses the issue of cyclic ether ring opening during preparation, offers mild reaction conditions, shortens production time, and reduces costs, making it suitable for large-scale synthesis.
Alternative Synthesis via Diazotetramic Acid Derivatives and Microwave Irradiation
Another method reported involves the synthesis of methyl 1-methyl-2-oxo-1-azaspiro[3.5]nonane-3-carboxylate derivatives via thermal or microwave-assisted cyclization of diazotetramic acid precursors:
- Reactants: Diazotetramic acid derivatives and methanol (for methyl ester formation).
- Conditions: Microwave irradiation at 200 °C for 1 hour in dry chlorobenzene solvent.
- Purification: Column chromatography on silica gel with n-hexane/acetone gradient.
- Yields: Approximately 64% for methyl 1-methyl-2-oxo-1-azaspiro[3.5]nonane-3-carboxylate.
- Scale: Syntheses performed on a 1.5 mmol scale with reproducible yields.
This method allows for structural diversity in the spirocyclic compounds and provides an alternative approach to the preparation of methyl esters of 7-oxo-2-azaspiro[3.5]nonane derivatives.
Comparative Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted spirocyclic compounds .
Scientific Research Applications
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites on these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The spiro[3.5]nonane framework allows for diverse functionalization. Below is a comparative analysis of Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate and its analogs:
Notes:
- Positional Isomerism: Methyl 7-oxo-2-azaspiro[3.5]nonane-3-carboxylate (CAS: 2059938-99-5) differs in ester placement (C3 vs. C1), impacting reactivity and target interactions .
- Functional Group Effects : Replacing the ketone (oxo) with an ether (oxa) reduces electrophilicity but increases metabolic stability .
- Ring Size Modifications : Expanding the spiro system to [5.5] (e.g., spiro[5.5]undecane) introduces greater flexibility, which may improve binding to larger biological targets .
Biological Activity
Methyl 7-oxo-2-azaspiro[3.5]nonane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an in-depth examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHNO and a molecular weight of 197.23 g/mol. Its structure features a nitrogen atom integrated into a bicyclic framework, which enhances its ability to interact with biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 197.23 g/mol |
| Structural Type | Spirocyclic |
Synthesis
The synthesis of this compound typically involves multiple steps, often utilizing methods such as cyclization reactions under specific conditions (e.g., in the presence of acid binding agents) to achieve high yields and purity .
Research indicates that this compound exhibits a range of biological activities, including:
- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially altering their activity and influencing metabolic pathways.
- Receptor Binding : Its spirocyclic structure allows for effective binding to specific receptors, which may lead to therapeutic effects in disease processes.
Case Studies
- GPR119 Agonism : A study identified derivatives of the azaspiro framework as potent GPR119 agonists, with one compound demonstrating significant glucose-lowering effects in diabetic rat models . This suggests potential applications in diabetes management.
- Antimicrobial Properties : Investigations into the antimicrobial activity of this compound revealed its effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
This compound shares structural similarities with several other compounds in the azaspiro family, which can influence their biological activities.
Table 2: Comparison with Related Compounds
| Compound Name | Unique Features |
|---|---|
| 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester | Lacks nitrogen integration; different reactivity |
| tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane | Altered pharmacological profile due to substituents |
| Methyl 7-methoxy-2-azaspiro[3.5]nonane | Methoxy group may influence solubility |
The unique characteristics of this compound's structure contribute significantly to its distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
